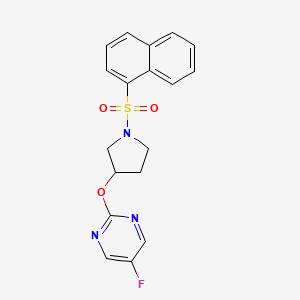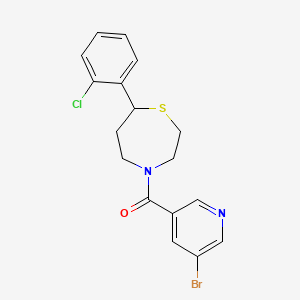
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, also known as BCTM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTM is a heterocyclic compound that contains both pyridine and thiazepane rings. It has a molecular formula of C18H14BrClN2OS and a molecular weight of 426.74 g/mol.
Mécanisme D'action
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone binds to the SH3 domain of Crk through a covalent bond with a cysteine residue. This interaction disrupts the protein-protein interaction between Crk and its binding partners, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been shown to have effects on various cellular processes, including cell adhesion, migration, and invasion. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone as a chemical probe is its specificity for the SH3 domain of Crk. This allows for the selective disruption of Crk-mediated protein-protein interactions without affecting other cellular processes. However, one limitation of using (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.
Orientations Futures
Future research on (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone could focus on its potential applications in the development of novel cancer therapies. (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone could be used as a lead compound for the development of small molecule inhibitors of Crk-mediated signaling pathways. Additionally, further studies could be conducted to evaluate the potential toxicity and off-target effects of (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone in vivo.
Méthodes De Synthèse
The synthesis of (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone involves the reaction of 5-bromopyridine-3-carboxylic acid with 2-chlorophenyl isothiocyanate in the presence of triethylamine to form the corresponding thiourea. This intermediate is then reacted with 1,4-thiazepane-7-carboxylic acid to form the final product, (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone.
Applications De Recherche Scientifique
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use as a chemical probe for studying the role of protein-protein interactions. (5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone has been shown to bind to the SH3 domain of the protein Crk, which is involved in various cellular processes such as cell adhesion and migration.
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2OS/c18-13-9-12(10-20-11-13)17(22)21-6-5-16(23-8-7-21)14-3-1-2-4-15(14)19/h1-4,9-11,16H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHYHPSTPPXCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

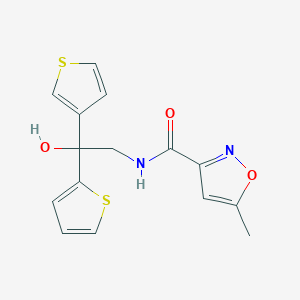


![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)

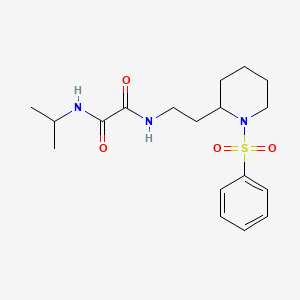
![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

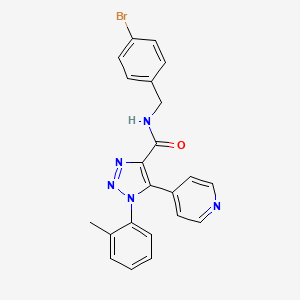
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
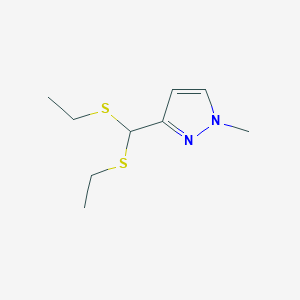
![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2791813.png)
